Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate
Description
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate is a sodium salt of a biphenyl sulfonate derivative bearing a trifluoromethyl (-CF₃) group at the 3'-position. Its structure comprises a biphenyl backbone with a sulfonate (-SO₃⁻) group at the 4-position and a -CF₃ substituent on the adjacent phenyl ring. The sodium counterion enhances solubility in polar solvents, making it suitable for applications in catalysis, materials science, and pharmaceuticals . The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and stability .
Properties
IUPAC Name |
sodium;4-[3-(trifluoromethyl)phenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S.Na/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)20(17,18)19;/h1-8H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJCODEJMDIOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate typically involves the trifluoromethylation of biphenyl derivatives. One common method is the reaction of biphenyl-4-sulfonic acid with trifluoromethylating agents such as sodium trifluoromethanesulfinate in the presence of oxidizing agents like t-butyl hydroperoxide . The reaction proceeds through a radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild bases and solvents like acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products Formed: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Scientific Research Applications
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Industry: It finds applications in the production of agrochemicals and materials science, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate exerts its effects involves its interaction with molecular targets through its trifluoromethyl and sulfonate groups. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways . The trifluoromethyl group, in particular, is known for its ability to enhance binding affinity and selectivity in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonates, sulfonyl chlorides, and trifluoromethanesulfonate esters to highlight differences in physicochemical properties, reactivity, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The sodium sulfonate exhibits high water solubility due to its ionic nature, whereas sulfonyl chlorides and triflates are soluble in organic solvents (e.g., DCM, THF) .
- Stability : The sulfonate is thermally stable but sensitive to strong acids, while sulfonyl chlorides hydrolyze readily in moisture .
Research Findings and Key Insights
Electronic Effects : The -CF₃ group in this compound enhances electrophilicity at the sulfonate group compared to the -F analog, influencing its interaction with biological targets .
Reactivity Trends : Sulfonyl chlorides (e.g., 3'-(trifluoromethyl)biphenyl-4-sulfonyl chloride) react 10–100× faster with nucleophiles than sulfonates, enabling rapid derivatization .
Synthetic Efficiency : Triflate esters ([1,1'-biphenyl]-4-yl triflate) are superior leaving groups but require anhydrous conditions, whereas sulfonates are stable under ambient conditions .
Biological Activity
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate, a compound with unique chemical properties, has garnered attention for its biological activity, particularly in enzyme inhibition and protein interactions. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Biphenyl structure : Facilitates π-π interactions with aromatic amino acids in proteins.
- Sulfonate group : Improves solubility and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl and sulfonate groups are crucial for modulating enzyme activities and influencing biochemical pathways. The compound has been shown to inhibit specific enzymes by altering their conformation or blocking substrate binding sites.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting several enzymes involved in metabolic pathways. For example:
- Inhibition of Cholesterol Acyltransferase : Studies have demonstrated that this compound can enhance the activity of lecithin-cholesterol acyltransferase (LCAT), which plays a critical role in cholesterol metabolism .
Protein Interactions
The compound is also utilized to study protein interactions. Its ability to bind to proteins allows researchers to investigate the dynamics of protein folding and stability under various conditions.
Case Studies
Several studies highlight the compound's potential:
- Anticancer Research : this compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines .
- Enzyme Activity Modulation : In experiments involving LCAT, the addition of this compound resulted in increased enzyme activity without altering substrate affinity .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
